molecular formula C8H7N3 B1148626 4-Vinyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1374652-20-6

4-Vinyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1148626
CAS No.: 1374652-20-6
M. Wt: 145.165
InChI Key: PTTKNIYMJXTSPS-UHFFFAOYSA-N
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Description

4-Vinyl-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine moiety at the [3,4-c] position. Synthetic routes for pyrazolo[3,4-c]pyridines often involve multi-step elaboration, such as halogenation followed by cross-coupling reactions, as demonstrated by Emery et al., who achieved 5-halo derivatives with high yields . This compound’s structural uniqueness lies in its fused ring system and substituent placement, which influence electronic properties and biological interactions.

Properties

CAS No.

1374652-20-6

Molecular Formula

C8H7N3

Molecular Weight

145.165

IUPAC Name

4-ethenyl-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C8H7N3/c1-2-6-3-9-5-8-7(6)4-10-11-8/h2-5H,1H2,(H,10,11)

InChI Key

PTTKNIYMJXTSPS-UHFFFAOYSA-N

SMILES

C=CC1=CN=CC2=C1C=NN2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The [3,4-c] fusion in 4-vinyl derivatives creates distinct electronic environments compared to [3,4-b] isomers, altering reactivity and biological target affinity .
  • Functionalization Potential: The vinyl group in 4-vinyl-1H-pyrazolo[3,4-c]pyridine allows for polymerization or conjugation, unlike methyl or halogen substituents in pyrano or pyrrolo analogs .
Pyrazolo[3,4-c]pyridines
  • Adenosine Receptor (AR) Antagonism: 4-Vinyl derivatives and related pyrazolo[3,4-c]pyridines exhibit nanomolar affinity for A1/A3 ARs, a trait absent in [3,4-b] isomers. This makes them novel scaffolds for neurological therapeutics .
Pyrazolo[3,4-b]pyridines
  • Broad Bioactivity: 4-Amino derivatives demonstrate antiviral and kinase inhibitory effects, attributed to hydrogen-bonding capabilities of the amino group .
Pyrano[3,4-c]pyridines
  • Anticonvulsant Activity : Methyl-substituted hybrids linked to 1,2,3-triazoles show efficacy against pentylenetetrazole-induced seizures, with molecular docking supporting target engagement .
Pyrrolo[3,4-c]pyridines
  • Fluorescent Probes : Derivatives like HPPT exhibit high photostability and light amplification, ideal for bioimaging .

Physicochemical and Electronic Properties

  • Electronic Structure : Quantum-chemical analysis of pyrrolo[3,4-c]pyridines reveals weak dipole transitions and anisotropic fluorescence, contrasting with the π-conjugated systems of vinyl-pyrazolo derivatives .
  • Solubility and Stability : this compound’s hydrophobicity may limit aqueous solubility compared to hydroxy-substituted pyrrolo analogs .

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